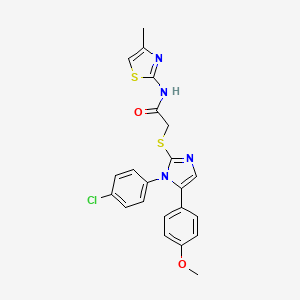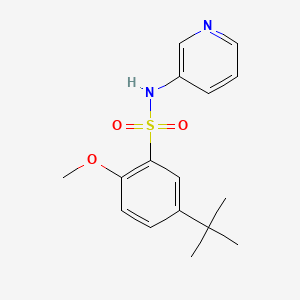
5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the enzyme tankyrase, which is involved in various cellular processes, including telomere maintenance, Wnt signaling, and mitotic spindle formation.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
A series of compounds, including sulfonamide derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds exhibit dual inhibitory activity against prostaglandin and leukotriene synthesis, showing comparable anti-inflammatory activities to traditional NSAIDs like indomethacin, but with reduced ulcerogenic effects. This suggests the potential of sulfonamide derivatives in developing safer anti-inflammatory and analgesic agents (Ikuta et al., 1987).
Endothelin Receptor Antagonism
Bosentan, a sulfonamide derivative, has been identified as a potent and orally active nonpeptide endothelin receptor antagonist. It exhibits competitive antagonism against endothelin (ET) receptors, indicating its potential in treating clinical disorders associated with vasoconstriction. This research area explores the application of sulfonamide compounds in cardiovascular diseases and their role in vasodilation and blood pressure regulation (Clozel et al., 1994).
Catalysis and Oxidation Reactions
Sulfonamide-substituted compounds, such as certain iron phthalocyanines, have shown remarkable stability under oxidative conditions and have been utilized in the oxidation of olefins. These compounds demonstrate the potential of sulfonamide derivatives in catalytic applications, specifically in facilitating selective oxidation reactions that are crucial in organic synthesis (Işci et al., 2014).
Antitumor Activities
Research into sulfonamide-focused libraries has identified compounds exhibiting potent cell cycle inhibition properties, with some progressing to clinical trials for their antitumor effects. These findings underscore the therapeutic potential of sulfonamide derivatives in oncology, particularly in developing novel antiproliferative agents targeting specific phases of the cell cycle (Owa et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of 5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide are currently unknown. This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Mode of Action
It is known that it was accessed via an innovative hydroamination method
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and should be stored at 2-8°c .
Result of Action
As a chemically differentiated building block, it is used in the preparation of drug candidates containing hindered amine motifs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature can affect its stability . Furthermore, the compound’s bioavailability and efficacy can be influenced by factors such as pH, presence of other compounds, and specific conditions within the body.
Propriétés
IUPAC Name |
5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-16(2,3)12-7-8-14(21-4)15(10-12)22(19,20)18-13-6-5-9-17-11-13/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNUQORMNZLVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)
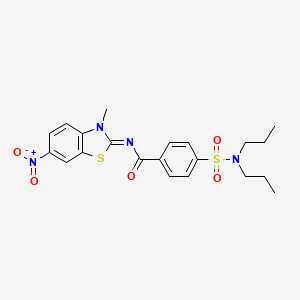
![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)
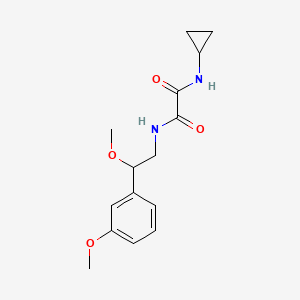
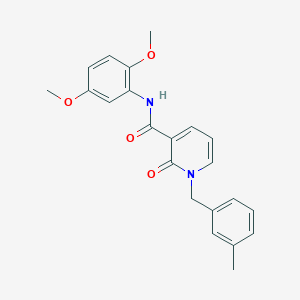
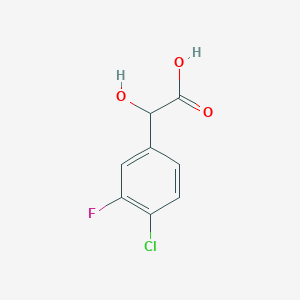
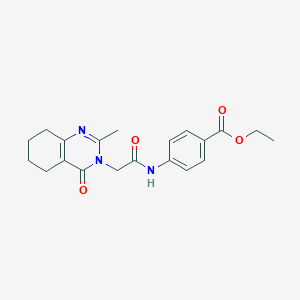
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2893780.png)

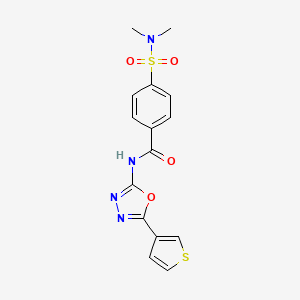
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2893784.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2893787.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2893788.png)
